Lower Activation Energy for Hydrolytic Decomposition Compared to 2- and 3-Acetyl Isomers
In a systematic kinetic study of phosphonylated oxime hydrolysis, the activation energy (Ea) for the sodium hydroxide-catalyzed decomposition of O-isopropyl methylphosphonyl-4-acetylpyridine oxime was determined to be 9.5 kcal/mol, which is lower than the values for the 2-acetyl (9.9 kcal/mol) and 3-acetyl (10.1 kcal/mol) positional isomers [1]. This indicates that the 4-isomer undergoes hydrolysis more readily under identical alkaline conditions.
| Evidence Dimension | Activation Energy (Ea) for Alkaline Hydrolysis |
|---|---|
| Target Compound Data | 9.5 kcal/mol (O-isopropyl methylphosphonyl-4-acetylpyridine oxime) |
| Comparator Or Baseline | 2-Acetyl isomer: 9.9 kcal/mol; 3-Acetyl isomer: 10.1 kcal/mol |
| Quantified Difference | 0.4 kcal/mol lower than 2-isomer; 0.6 kcal/mol lower than 3-isomer |
| Conditions | Sodium hydroxide-catalyzed hydrolysis in water at 15, 20, 25, and 30°C |
Why This Matters
Procurement of the correct 4-isomer is essential for studies requiring predictable hydrolytic lability; using the 3-isomer would introduce a 6% higher activation energy barrier, potentially altering reaction kinetics in phosphonate protection/deprotection schemes.
- [1] Blanch, J. H.; Andersen, J. Stability of N-heterocyclic oxime derivatives. Part IV. The kinetics of the sodium hydroxide-catalysed hydrolysis of phosphonylated ketoximes in water at 15, 20, 25, and 30°. Journal of the Chemical Society B 1968, 169–173. DOI: 10.1039/J29680000169. View Source
